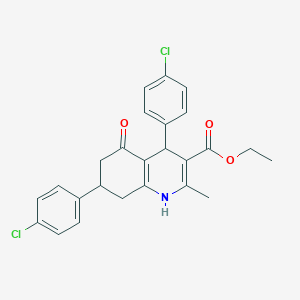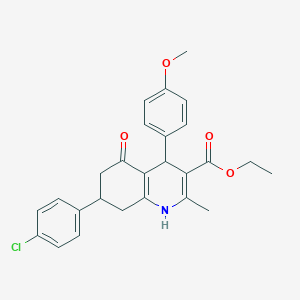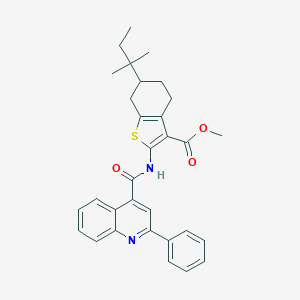
METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C31H32N2O3S and a molecular weight of 512.7 g/mol. This compound is notable for its intricate structure, which includes a quinoline moiety, a benzothiophene ring, and a carboxylate ester group.
Preparation Methods
The synthesis of METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzothiophene coreSpecific reaction conditions and reagents used in these steps can vary, but common methods include the use of N,N-dimethylmethylene ammonium chloride in acetic acid for certain transformations .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzothiophene and quinoline rings allows for potential oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups within the compound, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Scientific Research Applications
METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Its potential therapeutic properties are of interest in the development of new drugs, particularly those targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene ring can also contribute to the compound’s overall biological activity by stabilizing interactions with target proteins .
Comparison with Similar Compounds
Similar compounds to METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other quinoline and benzothiophene derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical and biological properties. Examples of similar compounds include:
N-arylsulfonyl-3-acetylindole derivatives: These compounds have shown potential as HIV-1 inhibitors.
Benzofuroindole derivatives: These compounds are synthesized using similar methodologies and have been studied for their unique chemical properties.
Properties
Molecular Formula |
C31H32N2O3S |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
methyl 6-(2-methylbutan-2-yl)-2-[(2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H32N2O3S/c1-5-31(2,3)20-15-16-22-26(17-20)37-29(27(22)30(35)36-4)33-28(34)23-18-25(19-11-7-6-8-12-19)32-24-14-10-9-13-21(23)24/h6-14,18,20H,5,15-17H2,1-4H3,(H,33,34) |
InChI Key |
AYTHORACGKOKAJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



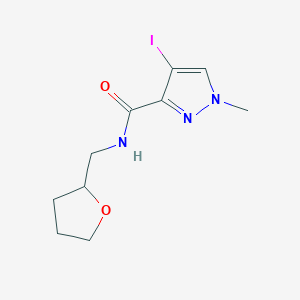
![(4Z)-4-[(2,3-dichloroanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B333509.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethylpiperidine](/img/structure/B333510.png)
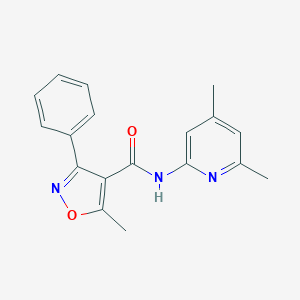
![butyl 5-[[(Z)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-2-chlorobenzoate](/img/structure/B333516.png)
![butyl 2-chloro-5-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333517.png)
![N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B333519.png)
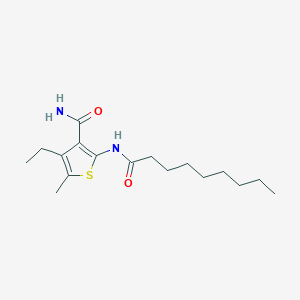
![methyl 4-[[(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333521.png)
![2-{[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B333525.png)
![isopropyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B333526.png)
